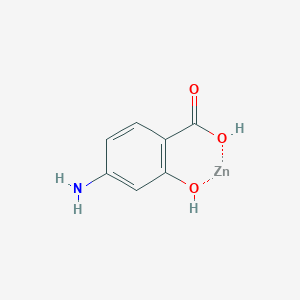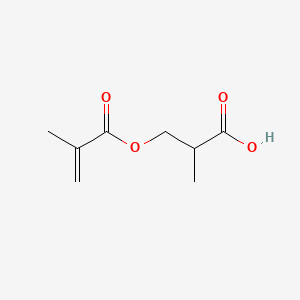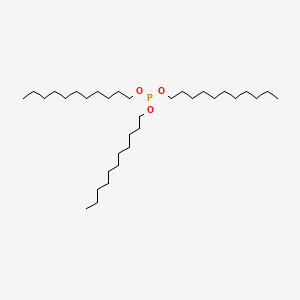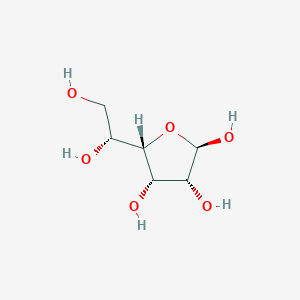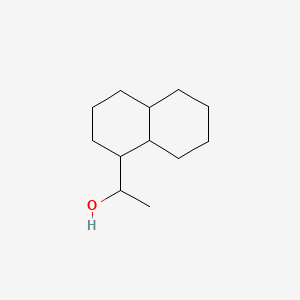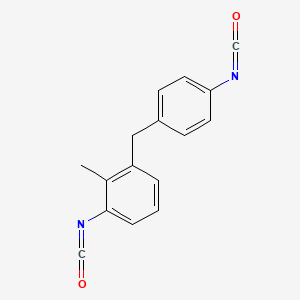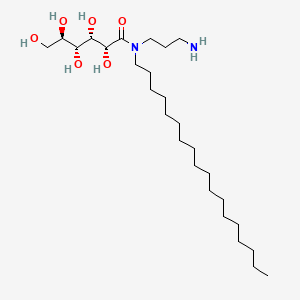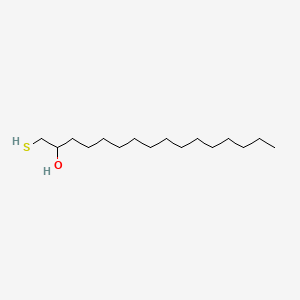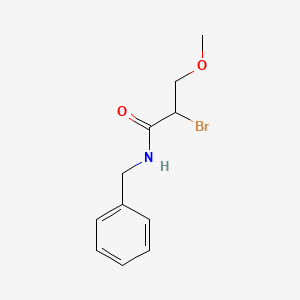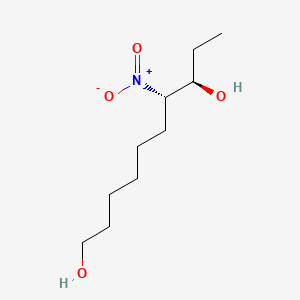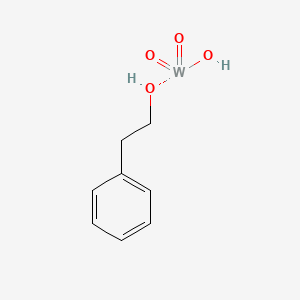
Tungstic acid, 2-phenylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tungstic acid, 2-phenylethyl ester is a chemical compound with the molecular formula C8H10O4WThis compound is a derivative of tungstic acid, where the hydrogen atoms are replaced by 2-phenylethyl groups, resulting in a compound with distinct chemical and physical characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tungstic acid, 2-phenylethyl ester typically involves the esterification of tungstic acid with 2-phenylethanol. This reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester, and the product is then purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as azeotropic distillation or hydrothermal synthesis. These methods ensure high purity and yield of the final product. The choice of method depends on the desired scale of production and the specific requirements of the application .
Análisis De Reacciones Químicas
Types of Reactions: Tungstic acid, 2-phenylethyl ester undergoes various chemical reactions, including:
Oxidation: Tungstic acid can act as a catalyst in oxidation reactions, converting alcohols to aldehydes or ketones.
Substitution: The ester group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Hydrogen peroxide as an oxidant, often with tungstic acid as a catalyst.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Tungstic acid and 2-phenylethanol.
Oxidation: Aldehydes or ketones from alcohols.
Substitution: Compounds with new functional groups replacing the ester group.
Aplicaciones Científicas De Investigación
Tungstic acid, 2-phenylethyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tungstic acid, 2-phenylethyl ester involves its ability to act as a catalyst in various chemical reactions. The compound’s tungstic acid moiety provides catalytic activity, while the 2-phenylethyl group influences its solubility and reactivity. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Tungstic Acid: The parent compound, used widely as a catalyst and in materials science.
Tungsten Trioxide: Another tungsten-based compound with applications in photocatalysis and materials science.
Tungsten Carbide: Known for its hardness and used in cutting tools and wear-resistant materials.
Uniqueness: Tungstic acid, 2-phenylethyl ester is unique due to the presence of the 2-phenylethyl group, which imparts distinct solubility and reactivity properties compared to other tungsten-based compounds. This makes it particularly useful in specific catalytic and industrial applications .
Propiedades
Número CAS |
99811-55-9 |
|---|---|
Fórmula molecular |
C8H11O4W |
Peso molecular |
355.01 g/mol |
Nombre IUPAC |
hydroxy(dioxo)tungsten;2-phenylethanol |
InChI |
InChI=1S/C8H10O.H2O.2O.W/c9-7-6-8-4-2-1-3-5-8;;;;/h1-5,9H,6-7H2;1H2;;;/q;;;;+1/p-1 |
Clave InChI |
RZPKEUYCKRMSSZ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CCO.O[W](=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


